molecular formula C18H24N2O2 B5118606 N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5118606
M. Wt: 300.4 g/mol
InChI Key: QOUMMAMSBDNGTC-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as IPMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of IPMPF is not fully understood, but it is believed to act by modulating the GABAergic system. IPMPF has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increased release of GABA leads to the suppression of neuronal activity, which results in the anticonvulsant and analgesic effects of IPMPF.
Biochemical and Physiological Effects:
IPMPF has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. IPMPF has also been shown to exhibit antioxidant activity, which protects the brain from oxidative stress. Additionally, IPMPF has been shown to exhibit anti-inflammatory effects, which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of IPMPF is its high potency and selectivity for the GABAergic system. This compound has been shown to exhibit potent anticonvulsant and analgesic effects at low doses. Additionally, IPMPF has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials. However, one of the limitations of IPMPF is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

IPMPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for IPMPF research include:
1. Investigating the potential of IPMPF as a treatment for epilepsy and other neurological disorders.
2. Exploring the potential of IPMPF as a treatment for pain and inflammation.
3. Investigating the pharmacokinetics and toxicity of IPMPF in vivo.
4. Developing new formulations of IPMPF to improve its solubility and bioavailability.
5. Investigating the potential of IPMPF as a neuroprotective agent in various neurodegenerative diseases.

Synthesis Methods

The synthesis of IPMPF involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with N-isopropyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure IPMPF. This synthesis method has been optimized to yield high purity and high yield of IPMPF.

Scientific Research Applications

IPMPF has been extensively studied for its potential therapeutic applications. One of the significant applications of IPMPF is its anticonvulsant activity. IPMPF has been shown to exhibit anticonvulsant effects in various animal models of epilepsy. This compound acts by modulating the GABAergic system, which is involved in the regulation of neuronal excitability. IPMPF has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

3-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)20-10-8-14(9-11-20)19-18(21)17-13(3)15-6-4-5-7-16(15)22-17/h4-7,12,14H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMMAMSBDNGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide

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